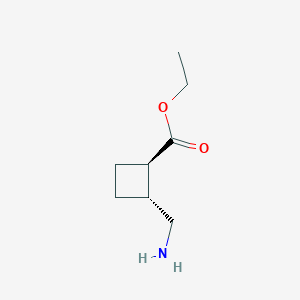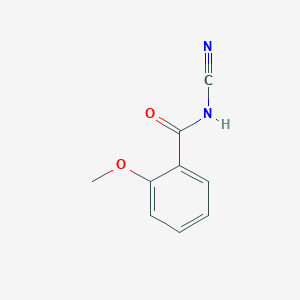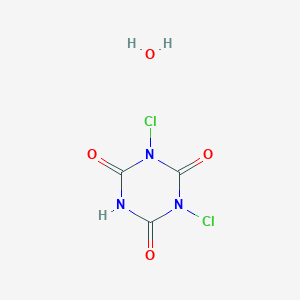
5-Nitrouridine monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrouridine monohydrate is a modified nucleoside derivative of uridine, where a nitro group is attached to the 5th position of the uracil ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine monohydrate typically involves the nitration of uridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration at the 5th position of the uracil ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitrouridine monohydrate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Reduction: The major product is 5-amino-uridine.
Substitution: The products vary depending on the nucleophile used but can include various substituted uridine derivatives.
Applications De Recherche Scientifique
5-Nitrouridine monohydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Industry: Used in the development of novel materials and biochemical assays.
Mécanisme D'action
The mechanism of action of 5-nitrouridine monohydrate involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in various interactions, potentially leading to the inhibition of nucleic acid synthesis and function. This makes it a valuable tool in studying nucleic acid dynamics and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
- 5-Carbamoylmethyluridine
- 5-Carboxymethyluridine
Comparison: 5-Nitrouridine monohydrate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other modified uridines like 5-carbamoylmethyluridine and 5-carboxymethyluridine. These differences make this compound particularly useful in specific research applications where nitro group reactivity is advantageous .
Propriétés
Numéro CAS |
63074-36-2 |
|---|---|
Formule moléculaire |
C9H13N3O9 |
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11N3O8.H2O/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17;/h1,4-6,8,13-15H,2H2,(H,10,16,17);1H2/t4-,5-,6-,8-;/m1./s1 |
Clé InChI |
VVGNHCADNYTFOW-HCXTZZCQSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-].O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
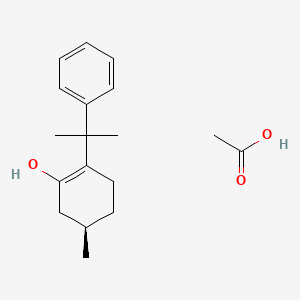
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
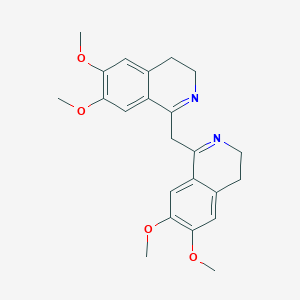
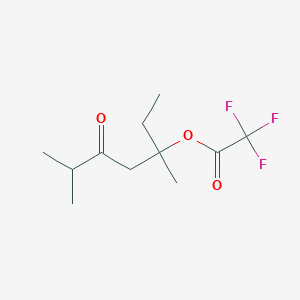
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
